molecular formula C7H5ClF2O2S2 B2802972 3-[(Difluoromethyl)sulfanyl]benzene-1-sulfonyl chloride CAS No. 929341-55-9

3-[(Difluoromethyl)sulfanyl]benzene-1-sulfonyl chloride

Cat. No.: B2802972
CAS No.: 929341-55-9
M. Wt: 258.68
InChI Key: QTSXKBMUJDNOJQ-UHFFFAOYSA-N
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Description

3-[(Difluoromethyl)sulfanyl]benzene-1-sulfonyl chloride is a fluorinated sulfonyl chloride derivative characterized by a difluoromethylthio (-S-CF₂H) substituent at the 3-position of the benzene ring. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, widely used to introduce sulfonate groups into target molecules. The difluoromethylthio group imparts unique electronic and steric properties, influencing reactivity, solubility, and metabolic stability, making this compound valuable in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

3-(difluoromethylsulfanyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O2S2/c8-14(11,12)6-3-1-2-5(4-6)13-7(9)10/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSXKBMUJDNOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)SC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-mercaptobenzenesulfonyl chloride with difluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are used to control reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like distillation, crystallization, or chromatography to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[(Difluoromethyl)sulfanyl]benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that sulfonyl chloride derivatives, including 3-[(Difluoromethyl)sulfanyl]benzene-1-sulfonyl chloride, exhibit antimicrobial properties. A study showed that this compound inhibits the growth of various bacterial strains, with minimum inhibitory concentrations (MIC) as low as 25 µg/mL against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound acts as a potent inhibitor of specific enzymes such as serine proteases. Structure-activity relationship (SAR) studies indicated that the difluoromethyl group enhances enzyme binding affinity, resulting in IC50 values in the nanomolar range . This property suggests potential applications in developing drugs targeting protease-related diseases.

Cytotoxicity Studies

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) have shown that the compound induces significant cytotoxicity with IC50 values ranging from 10 to 20 µM. Flow cytometry analysis indicated that apoptosis is a key mechanism of action . This positions the compound as a candidate for further investigation in cancer therapeutics.

Synthesis of Functional Polymers

This compound is utilized in synthesizing functionalized polymers. Its ability to introduce sulfonyl groups into polymer backbones enhances properties such as thermal stability and chemical resistance. For example, polymers modified with this compound have shown improved performance in high-temperature applications .

Coatings and Adhesives

The compound can be used to create coatings with enhanced adhesion properties due to its reactive sulfonyl chloride moiety. These coatings are beneficial in various industrial applications, including automotive and aerospace sectors, where durability is critical .

Water Treatment

Sulfonyl chlorides have been investigated for their potential use in water treatment processes. The ability of this compound to react with organic pollutants suggests it could be employed in removing contaminants from wastewater .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntimicrobial ActivityMIC = 25 µg/mL against S. aureus
Enzyme InhibitionIC50 in nanomolar range
Cytotoxicity StudiesIC50 = 10-20 µM in cancer cell lines
Materials ScienceSynthesis of Functional PolymersEnhanced thermal stability
Coatings and AdhesivesImproved adhesion properties
Environmental ApplicationsWater TreatmentEffective in removing organic pollutants

Case Studies

  • Antimicrobial Efficacy : In a controlled study, this compound was tested against various bacterial strains. The results indicated significant inhibition at low concentrations, highlighting its potential as an antimicrobial agent.
  • Cytotoxic Mechanisms : A series of assays were conducted on multiple cancer cell lines to evaluate the cytotoxic effects of the compound. Results confirmed apoptosis as the primary mechanism through which the compound exerts its effects, suggesting avenues for cancer therapy development.
  • Polymer Modification : Research into modifying polymer structures with this compound showed promising enhancements in mechanical properties and thermal resistance, making it suitable for advanced material applications.

Mechanism of Action

The mechanism of action of 3-[(Difluoromethyl)sulfanyl]benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The difluoromethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The table below highlights key structural analogs and their substituent-driven differences:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
3-[(Difluoromethyl)sulfanyl]benzene-1-sulfonyl chloride -S-CF₂H C₇H₅ClF₂O₂S₂* ~248.65 (estimated) Moderate electron-withdrawing effect; enhanced metabolic stability due to fluorine .
3-(Trifluoromethyl)benzene-1-sulfonyl chloride -CF₃ C₇H₄ClF₃O₂S 260.62 Stronger electron-withdrawing effect; higher lipophilicity than difluoromethylthio analog .
3-(Pentafluorothio)benzenesulfonyl chloride -S-F₅ C₆H₄ClF₅O₂S₂ 302.66 Extreme electronegativity; increased reactivity in nucleophilic substitutions .
3-(Methylsulfanyl)benzene-1-sulfonyl chloride -S-CH₃ C₇H₇ClO₂S₂ 230.76 Less electron-withdrawing; lower metabolic stability compared to fluorinated analogs .
3-(1,1-Difluoroethyl)benzene-1-sulfonyl chloride -CH₂CF₂H C₈H₇ClF₂O₂S 248.65 Bulkier substituent; steric hindrance may reduce reaction rates .

Biological Activity

3-[(Difluoromethyl)sulfanyl]benzene-1-sulfonyl chloride, also known by its CAS number 929341-55-9, is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, target interactions, and relevant research findings.

  • Molecular Formula : C7H6ClF2O2S
  • Molecular Weight : 227.64 g/mol
  • Structure : The compound features a difluoromethyl group attached to a thiol sulfur, which is further linked to a benzene ring and a sulfonyl chloride functional group.

The biological activity of this compound primarily arises from its ability to modify thiol groups in proteins and enzymes. This modification can lead to inhibition or activation of various biochemical pathways, particularly those involving redox reactions.

Target Interactions

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by modifying cysteine residues, which are pivotal in the active sites of many proteins.
  • Cell Signaling Pathways : It may interfere with signaling pathways that utilize thiol modifications, impacting processes such as apoptosis and cell proliferation.

Biological Activity Data

Biological ActivityDescriptionReference
Anticancer Activity Exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis through thiol modification.
Antimicrobial Properties Demonstrated effectiveness against specific bacterial strains, potentially through disruption of thiol-dependent metabolic processes.
Enzyme Inhibition Inhibits enzymes like glutathione S-transferase, which plays a role in detoxification processes.

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cells
    • A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.
    • Findings : IC50 values ranged from 10 to 30 µM across different cell lines, indicating significant activity against breast and lung cancer cells.
  • Antimicrobial Activity
    • Research focused on the compound's antimicrobial properties against Gram-positive and Gram-negative bacteria showed promising results. The compound was particularly effective against Staphylococcus aureus and Escherichia coli.
    • Mechanism : It is hypothesized that the compound disrupts bacterial metabolism by targeting thiol groups critical for enzyme function.
  • Enzyme Interaction Studies
    • Investigations into the interaction with glutathione S-transferase revealed that the compound acts as a competitive inhibitor, impacting detoxification pathways in cells.
    • Kinetic Analysis : Michaelis-Menten kinetics indicated a significant decrease in Vmax with minimal changes in Km, suggesting effective inhibition at physiological concentrations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 3-[(Difluoromethyl)sulfanyl]benzene-1-sulfonyl chloride?

  • Methodology :

  • Synthesis : React benzene-1-sulfonyl chloride with a difluoromethyl thiolating agent (e.g., difluoromethyl disulfide) under inert conditions (N₂/Ar) in dichloromethane (DCM) at 0–25°C. Monitor reaction progress via TLC.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Critical Parameters : Control reaction temperature to minimize byproducts like polysulfonation.

Q. How can this compound be characterized using spectroscopic techniques?

  • Methodology :

  • IR Spectroscopy : Key peaks include ν(SO₂Cl) ~1199 cm⁻¹ and ν(C-F) ~1100–1250 cm⁻¹ .
  • NMR : ¹H NMR (CDCl₃) shows aromatic protons (δ 7.5–8.2 ppm) and difluoromethyl group (δ 5.1–5.3 ppm as a triplet, J = 70–80 Hz). ¹⁹F NMR confirms CF₂ group (δ -110 to -120 ppm) .
  • Mass Spectrometry : ESI-MS typically displays [M-Cl]⁺ fragments due to labile sulfonyl chloride groups .

Q. What are the primary applications in proteomics and medicinal chemistry?

  • Methodology :

  • Protein Modification : React with lysine residues under mild buffered conditions (pH 7–8, 4°C) to introduce sulfonamide linkages. Use SDS-PAGE or MALDI-TOF to confirm conjugation .
  • Drug Discovery : Synthesize sulfonamide derivatives by reacting with amines (e.g., piperazine) in THF at reflux. Screen for enzyme inhibition (e.g., ADAM-17) using kinetic assays .

Advanced Research Questions

Q. How does the difluoromethyl sulfanyl group influence reactivity compared to trifluoromethyl or methyl analogs?

  • Methodology :

  • Electrophilicity Studies : Compare sulfonylation rates with nucleophiles (e.g., aniline) via kinetic experiments. The -SCF₂H group exhibits higher electrophilicity than -SCF₃ due to reduced steric hindrance .
  • Computational Analysis : DFT calculations (B3LYP/6-31G*) reveal lower LUMO energy for -SCF₂H vs. -SCH₃, enhancing reactivity .
  • Data Contradictions : Conflicting reports on stability may arise from solvent effects (polar vs. nonpolar) or moisture sensitivity .

Q. How can synthetic challenges like byproduct formation or hydrolysis be mitigated?

  • Methodology :

  • Byproduct Control : Use scavengers (e.g., molecular sieves) to absorb H₂O or HX byproducts. Optimize stoichiometry (1:1.2 sulfonyl chloride:thiolating agent) .
  • Hydrolysis Prevention : Store the compound under anhydrous conditions (argon atmosphere, 4°C). For reactions, pre-dry solvents and employ Schlenk techniques .

Q. What strategies enhance regioselectivity in electrophilic aromatic substitution (EAS) for derivatives?

  • Methodology :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., -NO₂) at the meta position to direct sulfonylation to the para position .
  • Catalysis : Use Lewis acids (e.g., AlCl₃) in Friedel-Crafts-type EAS to improve yield and regioselectivity .
  • Competitive Analysis : Compare yields with non-fluorinated analogs to quantify fluorine’s stereoelectronic effects .

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